molecular formula C21H19N3OS B6477914 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide CAS No. 2640885-77-2

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B6477914
CAS No.: 2640885-77-2
M. Wt: 361.5 g/mol
InChI Key: MJVVDKIAOQVAES-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene carboxamide core linked via an ethyl group to a para-substituted phenyl ring bearing a 1-methylpyrazole moiety. The benzothiophene scaffold contributes to aromatic stacking interactions, while the pyrazole ring may enhance solubility and target binding.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-24-18(11-13-23-24)16-8-6-15(7-9-16)10-12-22-21(25)20-14-17-4-2-3-5-19(17)26-20/h2-9,11,13-14H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVVDKIAOQVAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4OSC_{20}H_{18}N_{4}OS, with a molecular weight of 362.4 g/mol. The compound features a benzothiophene core substituted with a pyrazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzothiophene derivatives inhibited the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Preliminary bioassays demonstrated that it exhibited significant lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera. For example, a related compound showed an inhibition rate of 70% against Mythimna separate at a concentration of 500 mg/L . This suggests that this compound could be developed as an effective insecticide.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in related compounds, suggesting a potential mechanism for anticancer activity.

Toxicity Studies

A zebrafish toxicity test indicated that some derivatives had an LC50 value around 14.01 mg/L, highlighting their potential as lead compounds for further optimization without significant toxicity concerns .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Compound AAnticancerHuman cancer cell linesIC50 = 15 µM
Compound BInsecticidalMythimna separate70% mortality at 500 mg/L
Compound CFungicidalPyricularia oryaeInhibition rate = 77.8%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Features Reference
Target Compound Benzothiophene-2-carboxamide Ethyl linker, 4-(1-methylpyrazole)phenyl ~349.4 (calculated) Undisclosed (structural focus)
PA21A050 Benzimidazole Trifluoromethyl, chloro, fluoro, isopropyl ~530.9 (calculated) Antimalarial (Na+ homeostasis inhibition)
BAY-9835 (ADAMTS7 inhibitor) Biphenyl carboxamide Trifluoromethyl, imidazolidinone linker ~535.5 (calculated) ADAMTS7 inhibition (61% yield synthesis)
Temano-grel (INN) Methoxybenzamide Morpholin-4-yl ethoxy, 1-methylpyrazole 452.51 (C24H28N4O4) Platelet aggregation inhibitor
BB56923 (Enamine Ltd) Furan-3-carboxamide Ethyl linker, 4-(1-methylpyrazole)phenyl 295.34 (C17H17N3O2) Structural analogue (furan vs. benzothiophene)

Structural and Functional Analysis

  • Benzothiophene vs. However, furan-based analogues like BB56923 may exhibit improved solubility due to reduced lipophilicity .
  • Substituent Effects on Bioactivity: The 1-methylpyrazole group is a common motif in analogues such as temano-grel and PA21A050, suggesting its role in enhancing metabolic stability or binding affinity . Trifluoromethyl substituents (e.g., in BAY-9835) are linked to increased potency in enzyme inhibition but may reduce solubility .
  • Synthetic Feasibility: The ethyl linker in the target compound simplifies synthesis compared to BAY-9835’s imidazolidinone-bridged structure, which required multi-step coupling with yields ranging from 5% to 61% .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility and Bioavailability: Temano-grel’s morpholine-ethoxy group enhances aqueous solubility compared to the target compound’s simpler ethyl linker . Pyrazoleamide derivatives like PA21A050 may prioritize membrane permeability for antimalarial activity, leveraging lipophilic trifluoromethyl groups .
  • Target Selectivity :
    While the target compound’s benzothiophene core is structurally distinct from BAY-9835’s biphenyl system, both share carboxamide linkages critical for hydrogen bonding in enzyme active sites .

Research Findings and Implications

  • Structural Optimization Trends: Modifications to the carboxamide linker (e.g., imidazolidinone in BAY-9835 vs. ethyl in the target compound) highlight trade-offs between synthetic complexity and bioavailability. Ethyl linkers offer simplicity but may limit conformational rigidity .
  • Therapeutic Potential: Though the target compound’s biological activity is unspecified, structural parallels to platelet inhibitors (temano-grel) and antimalarials (PA21A050) suggest versatility in targeting diverse pathways .

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